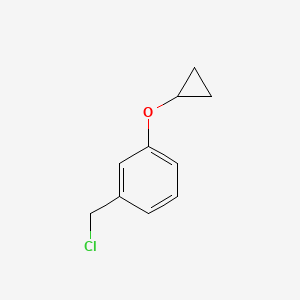

1-(CHLOROMETHYL)-3-CYCLOPROPOXYBENZENE

CAS No.: 921602-61-1

Cat. No.: VC8152167

Molecular Formula: C10H11ClO

Molecular Weight: 182.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921602-61-1 |

|---|---|

| Molecular Formula | C10H11ClO |

| Molecular Weight | 182.64 g/mol |

| IUPAC Name | 1-(chloromethyl)-3-cyclopropyloxybenzene |

| Standard InChI | InChI=1S/C10H11ClO/c11-7-8-2-1-3-10(6-8)12-9-4-5-9/h1-3,6,9H,4-5,7H2 |

| Standard InChI Key | JEGBVPRYDMKODA-UHFFFAOYSA-N |

| SMILES | C1CC1OC2=CC=CC(=C2)CCl |

| Canonical SMILES | C1CC1OC2=CC=CC(=C2)CCl |

Introduction

Structural and Molecular Characteristics

1-(Chloromethyl)-3-cyclopropoxybenzene belongs to the class of halogenated aromatic ethers, with the molecular formula and a molecular weight of 182.65 g/mol . The benzene core features a chloromethyl (-CHCl) group at position 1 and a cyclopropoxy (-O-cyclopropyl) group at position 3, creating a meta-substituted arrangement. This spatial configuration introduces steric and electronic effects that influence its reactivity.

Table 1: Key Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| CAS Number | 921602-61-1 |

| Molecular Weight | 182.65 g/mol |

| Purity | 95+% (stabilized with calcium hydroxide) |

| Storage Conditions | Inert atmosphere, 2–8°C |

The cyclopropoxy group introduces ring strain, which can enhance reactivity in certain transformations, while the chloromethyl group serves as a versatile site for nucleophilic substitution.

Chemical Reactivity and Applications

Nucleophilic Substitution Reactions

The chloromethyl group undergoes facile nucleophilic substitution, enabling the formation of carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. For example:

where represents amines, alkoxides, or thiols. This reactivity is exploited in pharmaceutical synthesis to append bioactive moieties to the aromatic core.

Cyclopropoxy Ring-Opening

Under acidic or radical conditions, the cyclopropane ring may undergo ring-opening reactions, generating intermediates for further functionalization. For instance, protonation of the cyclopropoxy oxygen can lead to ring expansion or fragmentation.

Industrial and Research Applications

-

Pharmaceutical Intermediates: Used in the synthesis of kinase inhibitors and antimicrobial agents due to its dual functional groups.

-

Material Science: Serves as a monomer in polymer synthesis, contributing to materials with enhanced thermal stability.

-

Agrochemicals: Incorporated into herbicides and fungicides targeting specific enzymatic pathways .

Storage requires an inert atmosphere (e.g., nitrogen or argon) at 2–8°C to prevent decomposition .

Comparative Analysis with Structural Analogs

Several analogs of 1-(chloromethyl)-3-cyclopropoxybenzene exhibit distinct properties:

-

1-(Chloromethyl)-4-cyclopropoxybenzene: Differs in substituent position (para), altering electronic effects.

-

1-(Chloromethyl)-3-isopropoxybenzene: Replaces cyclopropoxy with isopropoxy, reducing ring strain and reactivity .

These variations highlight the importance of substituent placement in modulating chemical behavior.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume